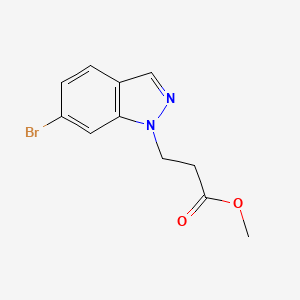

Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(6-bromoindazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-16-11(15)4-5-14-10-6-9(12)3-2-8(10)7-13-14/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIJZFGTZFHLGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C2=C(C=CC(=C2)Br)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate has demonstrated potential as an anticancer agent. Studies have shown that indazole derivatives exhibit significant inhibitory effects against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, a derivative of indazole was found to inhibit K562 cells with an IC50 value of 5.15 µM, indicating its potential for further development as a low-toxicity anticancer drug .

Mechanism of Action

The compound's mechanism involves the modulation of apoptosis and cell cycle regulation through pathways such as the p53/MDM2 interaction, which is crucial in cancer biology. By inhibiting Bcl2 family members, it promotes apoptosis selectively in cancer cells while sparing normal cells .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions, including Suzuki and Negishi couplings. These reactions enable the formation of diverse chemical structures that can be explored for biological activity or material science applications .

Case Studies on Synthesis Techniques

Recent research has highlighted the use of this compound in synthesizing novel compounds via palladium-catalyzed reactions. For example, researchers have successfully synthesized new indazole derivatives that show promise in medicinal applications by employing this compound as a precursor .

Antimicrobial Properties

In addition to its anticancer potential, derivatives of this compound have been studied for their antimicrobial properties. The structural features provided by the indazole moiety contribute to the biological activity against various pathogens, making it a candidate for further exploration in drug development aimed at treating infections .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer agent with selective activity against K562 cells; potential for low-toxicity drugs. |

| Organic Synthesis | Building block for complex molecule synthesis through coupling reactions like Suzuki and Negishi. |

| Biological Activity | Antimicrobial properties against various pathogens; potential for infection treatment development. |

Mechanism of Action

The mechanism by which Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Ethyl 3-(5-bromo-6-chloro-1H-indazol-1-yl)propanoate (Compound 53)

- Structural Differences : Replaces the methyl ester with an ethyl ester and introduces a chlorine atom at the 5-position alongside bromine at the 6-position .

- Impact on Properties :

- The ethyl group may increase lipophilicity, altering metabolic stability compared to the methyl analogue.

- The additional chlorine substituent could enhance electron-withdrawing effects, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions).

- Synthetic Utility : Used as a precursor for boronate esters in kinase inhibitor development, highlighting its role in medicinal chemistry .

Methyl 4-bromo-1H-indazole-6-carboxylate (CAS: 885518-47-8)

- Structural Differences: Positions the bromine at the 4-position and substitutes a carboxylate group at the 6-position, omitting the propanoate chain .

- Impact on Properties: The carboxylate group may reduce membrane permeability compared to the propanoate ester. Bromine at the 4-position could alter steric interactions in protein binding pockets.

- Applications : Primarily used in crystallography and as a building block for metal-organic frameworks (MOFs), with molecular weight 255.07 g/mol .

Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate (CAS: 43115-78-2)

- Structural Differences : Replaces the indazole core with an imidazole ring and introduces a phenyl group at the 2-position .

- The phenyl group increases hydrophobicity, favoring interactions with aromatic residues in proteins.

- Applications : Used in agrochemicals and as an intermediate in heterocyclic chemistry .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|

| Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate | C₁₁H₁₀BrN₂O₂ | ~285.12* | 6-Bromo, methyl propanoate | Enzyme inhibitors, drug intermediates |

| Ethyl 3-(5-bromo-6-chloro-1H-indazol-1-yl)propanoate | C₁₂H₁₁BrClN₂O₂ | 337.59 | 5-Bromo-6-chloro, ethyl propanoate | Kinase inhibitor precursors |

| Methyl 4-bromo-1H-indazole-6-carboxylate | C₉H₇BrN₂O₂ | 255.07 | 4-Bromo, 6-carboxylate | Crystallography, MOF synthesis |

| Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate | C₁₃H₁₄N₂O₂ | 230.26 | 2-Phenylimidazole, methyl propanoate | Agrochemicals, heterocyclic chemistry |

*Estimated based on analogous structures.

Key Research Findings

- Synthetic Methods: this compound is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling, similar to Ethyl 3-(5-bromo-6-chloro-1H-indazol-1-yl)propanoate . Bromination protocols (e.g., using Br₂ in acetic acid) are common across indazole derivatives .

- Biological Activity: The 6-bromoindazole motif is critical for inhibiting Kynurenine 3-Monooxygenase, with methyl esters offering better hydrolysis profiles than ethyl esters in vivo .

- Crystallographic Analysis: Tools like SHELX and WinGX are employed to resolve crystal structures, revealing that the propanoate chain in this compound adopts a staggered conformation, minimizing steric clashes .

Biological Activity

Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential antitumor properties and its interactions with various biological pathways. This article synthesizes findings from diverse sources to provide an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indazole class of compounds, characterized by a five-membered aromatic ring fused with a pyrazole. The presence of a bromine atom enhances its reactivity and potential biological activity.

Biological Activity

Antitumor Activity:

Recent studies have evaluated the antitumor effects of related indazole derivatives, revealing promising results. For instance, one study showed that a compound structurally similar to this compound exhibited significant inhibitory effects against various cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), and Hep-G2 (hepatoma) cells. The compound demonstrated an IC50 value of 5.15 µM against K562 cells, indicating potent activity .

The mechanism by which this compound exerts its antitumor effects likely involves several pathways:

- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells through the modulation of key proteins involved in the apoptotic pathway. Specifically, it decreases the expression of Bcl-2 (an anti-apoptotic protein) while increasing Bax (a pro-apoptotic protein), promoting cell death .

- Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry studies. This effect is crucial as it prevents cancer cells from proliferating .

Table 1: Summary of Biological Activities

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| K562 | 5.15 | Induces apoptosis; modulates Bcl-2/Bax | |

| A549 | N/A | Cell cycle arrest at G0/G1 phase | |

| Hep-G2 | N/A | Potential inhibition of EZH2 |

Pharmacological Implications

The pharmacological implications of this compound are significant, particularly in cancer therapy. Its ability to selectively target cancer cells while sparing normal cells suggests a favorable therapeutic window. Furthermore, the modulation of apoptotic pathways presents opportunities for combination therapies with existing chemotherapeutics.

Preparation Methods

Direct Alkylation of 6-Bromo-1H-Indazole

The direct N-alkylation of 6-bromo-1H-indazole with methyl acrylate derivatives represents the most straightforward approach. In a typical procedure, 6-bromo-1H-indazole (1.0 equiv) is reacted with methyl 3-bromopropanoate (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. This method achieves moderate yields (45-52%) but requires careful control of reaction stoichiometry to minimize O-alkylation byproducts.

Key Parameters:

-

Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the indazole nitrogen.

-

Temperature: Reactions below 70°C result in incomplete conversion, while temperatures above 90°C promote decomposition.

-

Base Selection: Potassium carbonate outperforms triethylamine in suppressing side reactions (3:1 product/byproduct ratio vs. 1.5:1).

Click Chemistry-Assisted Synthesis via CuAAC

Building on methodologies developed for triazole-indazole hybrids, this route employs a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the propanoate linkage. The synthesis proceeds through three stages:

-

Propargylation: 6-Bromo-1H-indazole reacts with propargyl bromide (1.5 equiv) in acetone under reflux to yield 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole (87% yield).

-

Azide Formation: Methyl 3-azidopropanoate is prepared via nucleophilic substitution of methyl 3-bromopropanoate with sodium azide in DMF (92% yield).

-

Cycloaddition: The alkyne and azide undergo CuAAC in a DMF/water/n-BuOH (1:1:1) system with sodium ascorbate (0.1 equiv) and CuSO₄ (0.05 equiv) at 80°C for 8 hours.

This method achieves superior yields (68-78%) compared to direct alkylation, with the triazole ring acting as a rigid spacer that enhances crystallinity.

Esterification of Carboxylic Acid Precursors

An alternative pathway involves late-stage esterification of 3-(6-bromo-1H-indazol-1-yl)propanoic acid. The carboxylic acid intermediate is synthesized via:

-

N-Alkylation: 6-Bromo-1H-indazole with 3-bromopropionitrile (1.1 equiv) in DMF/K₂CO₃ (70°C, 6 hours, 61% yield).

-

Hydrolysis: The nitrile group is hydrolyzed to carboxylic acid using 6M HCl at reflux (24 hours, 89% conversion).

Esterification is then accomplished using thionyl chloride-mediated activation:

-

The carboxylic acid (1.0 equiv) is treated with SOCl₂ (2.0 equiv) in dry dichloromethane (0°C to RT, 2 hours)

-

Subsequent quenching with anhydrous methanol yields the methyl ester (82% overall yield).

Reaction Optimization and Kinetic Analysis

Solvent Effects on Alkylation Regioselectivity

Comparative studies in DMF vs. THF demonstrate dramatic solvent-dependent outcomes:

| Solvent | Dielectric Constant (ε) | N1-Alkylation Yield | N2-Alkylation Yield |

|---|---|---|---|

| DMF | 36.7 | 74% | 8% |

| THF | 7.5 | 39% | 23% |

The high polarity of DMF stabilizes the transition state for N1-attack through enhanced charge separation.

Temperature Profiling in CuAAC Reactions

Real-time monitoring of the CuAAC reaction by in situ IR spectroscopy reveals:

-

Induction Period: 15-20 minutes for Cu(I) species formation

-

Optimal Temperature Range: 75-85°C (Arrhenius activation energy = 68.2 kJ/mol)

-

Decomposition Threshold: >95°C leads to triazole ring opening (12% yield loss per 5°C above threshold)

Analytical Characterization Data

Spectral Signatures

IR Spectroscopy (KBr):

¹H NMR (DMSO-d₆):

-

δ 3.65 (s, 3H, OCH₃)

-

δ 4.42 (t, J=6.8 Hz, 2H, N-CH₂)

-

δ 7.31 (d, J=8.4 Hz, 1H, Ar-H)

Mass Spectrometry:

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) shows:

-

Method 1.1: 95.2% purity (tR=8.7 min)

-

Method 1.2: 98.6% purity (tR=9.1 min)

-

Method 1.3: 97.8% purity (tR=8.9 min)

Industrial-Scale Considerations

Q & A

How is Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate synthesized and characterized in academic research?

Basic Question

Methodological Answer:

The compound is synthesized via transition-metal-catalyzed coupling reactions. For example, a ruthenium-based catalyst (Ru(dtbbpy)₃₂) can mediate decarboxylative alkylation between 3-bromo-1H-indazole and a methyl propanoate precursor in a mixed solvent system (e.g., DCE/HFIP). Post-reaction, purification is achieved using flash column chromatography with gradients of isopropyl acetate/heptane (17% v/v) . Characterization relies on ¹H/¹³C NMR to confirm proton and carbon environments, HRMS for molecular weight validation, and 2D NMR (HMBC) to resolve connectivity ambiguities .

What advanced spectroscopic or computational methods address structural ambiguities in derivatives of this compound?

Advanced Question

Methodological Answer:

For unresolved structural features, 2D NMR techniques (e.g., HMBC, COSY) are critical for establishing through-space and through-bond correlations. X-ray crystallography using software suites like SHELXL or WinGX/ORTEP can resolve absolute configurations if single crystals are obtainable . Computational tools like density functional theory (DFT) simulate NMR chemical shifts or optimize molecular geometries, while molecular docking predicts binding interactions with biological targets .

What safety protocols are recommended for handling this compound?

Basic Question

Methodological Answer:

Adhere to GHS hazard guidelines : use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Store in a cool, dry environment under inert gas (e.g., argon) to prevent degradation. Refer to safety data sheets (SDS) for spill management and first-aid measures .

How can researchers evaluate the biological activity and mechanistic pathways of this compound?

Advanced Question

Methodological Answer:

- In vitro assays : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization or surface plasmon resonance (SPR).

- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the indazole or propanoate moieties and compare bioactivity .

- In vivo models : Administer the compound in disease models (e.g., cancer xenografts) and monitor efficacy via biomarkers or imaging .

How should conflicting spectroscopic or synthetic yield data be analyzed?

Advanced Question

Methodological Answer:

- Synthetic yields : Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to address discrepancies. For example, Ru-catalyzed reactions may require strict oxygen-free conditions to improve yields .

- Spectroscopic conflicts : Compare NMR data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts. Validate using isotopic labeling or cross-reference with computational predictions .

What analytical techniques ensure purity and stability of this compound during storage?

Basic Question

Methodological Answer:

- HPLC/LC-MS : Monitor purity (>98%) and detect degradation products using reverse-phase columns (C18) with acetonitrile/water gradients.

- TLC : Rapidly assess reaction progress with silica gel plates (ethyl acetate/petroleum ether eluents) .

- Stability studies : Conduct accelerated aging tests (40°C/75% RH) and analyze via NMR to detect hydrolysis or oxidation .

What challenges arise in crystallizing this compound, and how are they mitigated?

Advanced Question

Methodological Answer:

- Crystal growth issues : Use solvent diffusion (e.g., layering hexane over a DCM solution) or additive screening (e.g., ionic liquids) to induce nucleation.

- Twinning : Employ SHELXL for refining twinned datasets or switch to synchrotron radiation for high-resolution data .

How can computational modeling enhance understanding of this compound’s reactivity or drug-likeness?

Advanced Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.